[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353943-98-2, molecular formula C₁₉H₂₉N₃O₃) is a synthetic carbamic acid ester derivative featuring a piperidine core substituted with an amino-acetyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 2-ylmethyl position.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-16-8-4-3-5-9-16)13-17-10-6-7-11-21(17)18(23)12-20/h3-5,8-9,15,17H,6-7,10-14,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRDPSWPPDAHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using acetic anhydride and an appropriate amine.
Attachment of the Isopropyl-Carbamic Acid: This step involves the reaction of isopropyl isocyanate with the piperidine derivative to form the isopropyl-carbamic acid moiety.
Formation of the Benzyl Ester: The final step involves esterification of the carbamic acid with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester: has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can serve as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent groups, piperidine substitution patterns, and stereochemistry. Below is a detailed comparison:
Substituent Variations on the Piperidine Core
- [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353986-15-8): This analog substitutes the amino-acetyl group at the 4-ylmethyl position instead of the 2-ylmethyl position. Its molecular weight (347.46 g/mol) is slightly lower than the target compound (347.46 vs. 347.46 g/mol), but steric effects due to the 4-position substitution may reduce binding affinity compared to the 2-ylmethyl derivative .
- [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353975-02-6): Replacing the amino group with chlorine (molecular formula C₁₉H₂₇ClN₂O₃, MW 366.89 g/mol) introduces electronegativity, enhancing electrophilic reactivity. However, the loss of hydrogen-bonding capacity from the amino group may diminish interactions with hydrophilic residues in enzyme active sites. This compound’s 96% purity and higher molecular weight suggest distinct solubility and stability profiles compared to the amino-acetyl analog .
Variations in Carbamic Acid Ester Substituents
- [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353962-39-6): Substituting isopropyl with cyclopropyl reduces steric bulk but introduces ring strain. The cyclopropyl group’s planar geometry may enhance membrane permeability due to increased lipophilicity, though this could compromise target specificity .
- This modification likely decreases binding affinity to targets requiring polar interactions, such as proteases or kinases .
Stereochemical and Positional Isomers
- [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: The stereospecific S-configuration at the piperidine 3-position creates a distinct chiral center, influencing enantioselective interactions with biological targets. Such isomers are critical in optimizing pharmacokinetic properties, as seen in NNRTI design .
Structural Analogues with Heterocyclic Modifications
- However, the additional heterocycle may increase metabolic instability due to susceptibility to oxidative enzymes .
Data Table: Key Properties of Selected Compounds
Research Implications and Trends
The structural diversity among these analogs highlights the importance of substituent positioning and electronic properties in drug design. For example:
- Amino-acetyl vs. chloro-acetyl: The amino group’s H-bonding capacity is critical for NNRTI activity, as evidenced by pharmacophore models emphasizing polar interactions . Chloro substitution, while reactive, may lead to off-target effects.
- Piperidine substitution position : The 2-ylmethyl group in the target compound likely offers optimal spatial arrangement for binding compared to 3- or 4-ylmethyl derivatives, aligning with docking studies in NNRTI research .
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H29N3O3
- Molecular Weight : 347.45 g/mol
- CAS Number : 1353943-98-2
The compound features a piperidine ring, an amino-acetyl group, and a carbamic acid structure, which are critical for its interaction with biological systems.
The biological activity of the compound is primarily linked to its interactions with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. The amino-acetyl group may enhance binding affinity to these enzymes, potentially leading to improved cognitive function in neurodegenerative diseases like Alzheimer's .
- Cancer Therapy : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that structural analogs can enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may possess similar properties .
- Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests a role in neuroprotection, potentially mitigating the effects of neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | AChE and BuChE | |
| Anticancer Activity | Induces apoptosis in tumor cells | |
| Neuroprotective | Potential cognitive enhancement |
Case Studies
- Alzheimer's Disease Models : In vitro studies have shown that compounds similar to this compound can effectively inhibit AChE, leading to increased acetylcholine levels in neuronal cultures. This mechanism is crucial for enhancing synaptic transmission and improving cognitive functions in models of Alzheimer's disease .
- Cancer Cell Lines : A study investigating piperidine derivatives found that certain compounds demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This suggests that the structural features of the compound may enhance its interaction with cancer cell receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
